Carbomer 980

Description

Propriétés

IUPAC Name |

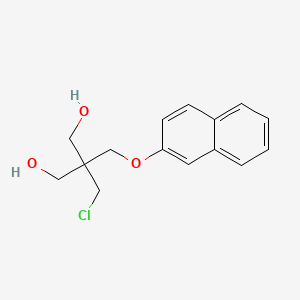

2-(chloromethyl)-2-(naphthalen-2-yloxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO3/c16-8-15(9-17,10-18)11-19-14-6-5-12-3-1-2-4-13(12)7-14/h1-7,17-18H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZJMCNBPWEGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(CO)(CO)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864160 | |

| Record name | 2-(Chloromethyl)-2-{[(naphthalen-2-yl)oxy]methyl}propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-91-1, 9007-20-9 | |

| Record name | 1,3-Propanediol, 2-(chloromethyl)-2-((2-naphthyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carbomer 980: A Deep Dive into its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Carbomer 980 is a high molecular weight polymer of acrylic acid, renowned for its exceptional thickening, suspending, and stabilizing capabilities in a wide range of pharmaceutical and cosmetic formulations.[1][2][3] Classified as a cross-linked polyacrylate polymer, it is supplied as a white, fluffy, and hygroscopic powder with a slightly acetic odor.[1][4][5] This technical guide provides an in-depth exploration of the chemical structure and synthesis of this compound, complete with quantitative data, experimental protocols, and process visualizations.

Chemical Structure

This compound is fundamentally a polyacrylic acid, cross-linked to form a complex, three-dimensional network.[6][7] The primary monomer unit is acrylic acid, which polymerizes to form long chains.[8][9] These chains are then chemically bonded to each other by a cross-linking agent. For this compound, the cross-linkers are typically polyalkenyl polyethers, such as allyl ethers of pentaerythritol or allyl sucrose.[8][10][11] The "980" designation is indicative of the polymer's specific molecular weight and composition.[12]

The cross-linking is crucial to the functionality of this compound. In its dry, powdered form, the polymer chains are tightly coiled.[13][] Upon dispersion in a polar solvent like water, these chains begin to hydrate and partially uncoil.[15] The key to its potent thickening ability lies in the neutralization of the carboxylic acid groups along the polymer backbone. When a base, such as triethanolamine (TEA) or sodium hydroxide (NaOH), is added, the acidic protons are removed, resulting in negatively charged carboxylate groups.[1][] The mutual repulsion of these negative charges causes the polymer chains to uncoil and expand significantly, entrapping solvent molecules and dramatically increasing the viscosity of the solution to form a gel.[][16][17] The ideal viscosity is typically achieved within a pH range of 5.0 to 10.0.[17][18]

Synthesis of this compound

The industrial synthesis of this compound is achieved through precipitation polymerization.[6][19] This method is characterized by the solubility of the monomers and initiator in the reaction solvent, while the resulting polymer is insoluble and precipitates out of the reaction medium.[19] For this compound, a toxicologically preferred co-solvent system of ethyl acetate and cyclohexane is used, which distinguishes it from older carbomers like Carbomer 940 that were synthesized using benzene.[16][20][21]

The synthesis can be broken down into the following key stages:

-

Reactant Preparation : Acrylic acid (the monomer), a cross-linking agent (e.g., pentaerythritol allyl ether), and a free-radical initiator (e.g., a peroxide such as di(2-ethylhexyl) peroxydicarbonate) are dissolved in the ethyl acetate and cyclohexane co-solvent system.[9][19][22] A stabilizer may also be included in the mixture.[22]

-

Polymerization : The mixture is heated, typically to around 50°C, under an inert nitrogen atmosphere to initiate the polymerization reaction.[9][19] The initiator generates free radicals, which attack the double bonds of the acrylic acid monomers, starting the formation of polymer chains. The cross-linking agent, which contains multiple reactive sites, is incorporated into the growing chains, creating a three-dimensional network.

-

Precipitation and Slurry Formation : As the polymerization progresses, the high molecular weight, cross-linked this compound becomes insoluble in the organic solvent and precipitates out, forming a slurry of fine polymer particles.[9][19]

-

Separation and Drying : Once the reaction is complete, the precipitated this compound is separated from the solvent slurry.[19]

-

Finishing : The polymer is then thoroughly dried to remove any residual solvents, resulting in the final, fine white powder.[19]

Below is a diagram illustrating the synthesis workflow of this compound.

References

- 1. iigtchem.com [iigtchem.com]

- 2. Carbomer 940 980 CAS No.: 9003-01-4 - CAS Chemical [chemicalcas.com]

- 3. chemger.com [chemger.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. p.globalsources.com [p.globalsources.com]

- 6. carbomer carbopol 980 nf [nmcarbomer.com]

- 7. This compound structure [nmcarbomer.com]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. How is the Carbomer Powder Made? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. Carbopol 980 Polymer_ Crosslinked Polyacrylic Acid | AMULYN [ahualyn.com]

- 11. ulprospector.com [ulprospector.com]

- 12. cocojojo.com [cocojojo.com]

- 13. iajps.com [iajps.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. atamankimya.com [atamankimya.com]

- 17. ataman-chemicals.com [ataman-chemicals.com]

- 18. This compound - Ataman Kimya [atamanchemicals.com]

- 19. Preparation Method Of Carbomer [vacutaineradditives.com]

- 20. tnjchina.com [tnjchina.com]

- 21. newdirections.com.au [newdirections.com.au]

- 22. CN103483491A - Carbomer and preparation method thereof - Google Patents [patents.google.com]

Carbomer 980 as a Gelling Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Carbomer 980 as a gelling agent. It delves into the molecular principles governing its function, presents quantitative data on its performance under varying conditions, and outlines detailed experimental protocols for its characterization.

Core Mechanism of Action: From Polymer to Gel

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1][2] In its dry, powdered state, the polymer chains are tightly coiled.[] The gelling mechanism is primarily driven by a process of neutralization. When dispersed in water, this compound hydrates and begins to uncoil. However, it is the neutralization of the acidic carboxylic acid groups along the polymer backbone by an alkali that triggers the dramatic increase in viscosity and the formation of a gel.[4][5]

This process can be broken down into two key steps:

-

Dispersion and Hydration: Initially, this compound is dispersed in an aqueous solution. The polymer particles absorb water and swell, leading to a modest increase in viscosity. At this stage, the solution remains acidic, typically with a pH between 2.7 and 3.5 for a 0.5% dispersion.[5]

-

Neutralization and Gel Formation: The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), deprotonates the carboxylic acid groups (-COOH) to form carboxylate anions (-COO⁻).[6] The resulting negative charges along the polymer backbone lead to strong electrostatic repulsion between adjacent carboxylate groups. This repulsion forces the polymer chains to uncoil and expand, creating a three-dimensional network that entraps water molecules and significantly increases the viscosity of the solution, forming a stable gel.[7] The optimal pH for achieving maximum viscosity is typically in the range of 6.0 to 7.0.[8]

Below is a diagram illustrating the molecular mechanism of this compound gelation.

Data Presentation: Quantitative Analysis of Gel Properties

The viscosity of a this compound gel is critically dependent on its concentration and the pH of the formulation. The following tables summarize the typical viscosity of this compound gels under different conditions.

| This compound Concentration (w/v %) | Typical Viscosity Range (cP) at pH 7.3-7.8* |

| 0.2% | 13,000 - 30,000 |

| 0.5% | 40,000 - 60,000 |

*Viscosity measured using a Brookfield RVT viscometer at 20 rpm and 25°C.

The relationship between pH and viscosity is not linear. Viscosity generally increases with pH, reaching a maximum in the neutral range, and then decreases at higher pH values.

| pH | Approximate Viscosity (cP) of 0.5% Carbomer Gel* |

| 4.0 | ~5,000 |

| 5.0 | ~30,000 |

| 6.0 | ~55,000 |

| 7.0 | ~50,000 |

| 8.0 | ~45,000 |

| 9.0 | ~35,000 |

*Data is estimated based on graphical representations from various sources and should be considered illustrative. Actual values can vary based on the specific neutralizing agent, temperature, and measurement parameters.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound gels.

Preparation of this compound Gel (1% w/v)

Materials and Equipment:

-

This compound powder

-

Deionized water

-

Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)

-

Beaker

-

Overhead stirrer or magnetic stirrer

-

pH meter

-

Weighing balance

Procedure:

-

Weigh 1.0 g of this compound powder.

-

Measure 99.0 mL of deionized water into a beaker.

-

While stirring the water vigorously with an overhead stirrer or magnetic stirrer, slowly sprinkle the this compound powder into the vortex to avoid the formation of agglomerates.

-

Continue stirring until the this compound is fully dispersed and the solution is free of lumps. This may take up to an hour.

-

Allow the dispersion to hydrate for at least 30 minutes.

-

Slowly add the neutralizing agent dropwise while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding the neutralizing agent until the desired pH (typically 6.0-7.0) is reached and a clear, viscous gel is formed.

-

Stir the gel gently to ensure homogeneity.

Rheological Characterization

Equipment:

-

Rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate, parallel plate, or cylindrical spindle)

-

Temperature control unit

Procedure:

-

Equilibrate the this compound gel sample to the desired temperature (e.g., 25°C).

-

Carefully load the sample onto the viscometer/rheometer, ensuring no air bubbles are trapped.

-

Allow the sample to rest for a few minutes to recover from any shear stress induced during loading.

-

Perform viscosity measurements at a controlled shear rate (e.g., 20 rpm for a Brookfield viscometer) or over a range of shear rates to characterize the shear-thinning behavior.

-

Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

-

For more detailed rheological analysis, perform oscillatory measurements to determine the storage modulus (G') and loss modulus (G'').

Below is a diagram illustrating a typical experimental workflow for the preparation and characterization of a this compound gel.

Conclusion

This compound's efficacy as a gelling agent is rooted in its unique polymeric structure and its response to changes in pH. The process of neutralization is the critical step that transforms a low-viscosity dispersion into a highly viscous and stable gel. Understanding the interplay between concentration, pH, and rheological properties is essential for the successful formulation of products for a wide range of applications in the pharmaceutical and cosmetic industries. The experimental protocols provided in this guide offer a foundation for the consistent preparation and characterization of this compound gels, enabling researchers and developers to harness its full potential.

References

- 1. Rheological stability of carbomer in hydroalcoholic gels: Influence of alcohol type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. monash.edu [monash.edu]

- 4. What are the carbomer models [vacutaineradditives.com]

- 5. phexcom.com [phexcom.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

Carbomer 980 Polymer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 980 is a high molecular weight, cross-linked polyacrylic acid polymer.[1][2][3] It is a synthetic polymer used extensively in the pharmaceutical, cosmetic, and personal care industries as a high-efficiency rheology modifier, thickener, suspending agent, and stabilizer.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key processes to support research and development activities.

Physicochemical Properties

This compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[5][6] It is a polymer of acrylic acid, cross-linked with allyl ethers of pentaerythritol or sucrose. The general chemical structure consists of repeating units of acrylic acid.

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | References |

| Appearance | White, fluffy powder | [5] |

| Odor | Slightly acetic | [5] |

| pKa | Approximately 4.5 - 5.0 (estimated based on polyacrylic acid) | |

| Molecular Weight | High molecular weight polymer; specific value is proprietary and not publicly disclosed. | [6][7] |

| Carboxylic Acid Content | 56.0% - 68.0% | [5] |

Table 2: Specifications for this compound NF (National Formulary)

| Parameter | Specification | References |

| Viscosity (0.2 wt% mucilage, neutralized to pH 7.3-7.8) | 13,000 - 30,000 cP | [5] |

| Viscosity (0.5 wt% mucilage, neutralized to pH 7.3-7.8) | 40,000 - 60,000 cP | [5][8] |

| Clarity (% Transmission, 0.5% neutralized dispersion at 420 nm) | ≥ 85% | [5] |

| Loss on Drying | ≤ 2.0% | [5] |

| Residual Ethyl Acetate | ≤ 0.30% | [5] |

| Residual Cyclohexane | ≤ 0.30% | [5] |

| Heavy Metals | ≤ 20 ppm | [5] |

Mechanism of Action: Thickening and Gel Formation

The primary function of this compound as a thickening agent is based on its molecular structure and behavior in an aqueous environment. In its dry, powdered form, the polymer chains are tightly coiled. Upon dispersion in water, the polymer begins to hydrate and partially uncoil. When a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added, the carboxylic acid groups along the polymer backbone become ionized, resulting in electrostatic repulsion between the negatively charged groups. This repulsion causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the solution and the formation of a gel.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for quality control and formulation development.

Viscosity Determination (USP Monograph Method)

This protocol is based on the United States Pharmacopeia (USP) monograph for carbomers.

Methodology:

-

Preparation of Dispersion: Slowly add 2.50 g of this compound (previously dried in a vacuum at 80°C for 1 hour) to 500 mL of water in a 1000-mL beaker while continuously stirring at 1000 ± 50 rpm. The stirrer should have a three-blade marine impeller. Continue stirring for 15 minutes.

-

Hydration: Remove the stirrer and place the beaker in a 25°C water bath for 30 minutes to allow the polymer to fully hydrate.

-

Neutralization: While stirring at 300 ± 25 rpm, titrate the dispersion with a sodium hydroxide solution (e.g., 18% w/v) to a pH between 7.3 and 7.8.

-

Equilibration: Return the neutralized mucilage to the 25°C water bath for 1 hour.

-

Viscosity Measurement: Measure the viscosity using a Brookfield RVT viscometer at 20 rpm. For a 0.5% dispersion, a #7 spindle is typically used.

pKa Determination (Potentiometric Titration)

The pKa of this compound can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a dilute aqueous dispersion of this compound (e.g., 0.1% w/v).

-

Acidification: Acidify the dispersion to a low pH (e.g., pH 2.5) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the acidified dispersion with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-neutralization point, which corresponds to the midpoint of the buffer region on the titration curve.

Molecular Weight Determination (Gel Permeation Chromatography - GPC)

The molecular weight of this compound is determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the GPC mobile phase. A typical mobile phase for polyacrylic acid-based polymers is an aqueous buffer containing a salt (e.g., 0.1 M NaNO₃) to suppress ionic interactions.

-

Filtration: Filter the sample solution through a membrane filter (e.g., 0.45 µm) to remove any particulate matter.

-

GPC System and Conditions:

-

Columns: Use columns suitable for aqueous GPC of high molecular weight polymers (e.g., Ultrahydrogel™, TSKgel® PW series).

-

Mobile Phase: As described in sample preparation.

-

Detector: Refractive Index (RI) detector is commonly used.

-

Calibration: Calibrate the system using narrow molecular weight standards of poly(acrylic acid) or other suitable water-soluble polymers.

-

-

Data Analysis: Inject the filtered sample into the GPC system. The retention time of the polymer is inversely proportional to its hydrodynamic volume. The molecular weight distribution is determined by comparing the sample's elution profile to the calibration curve.

Conclusion

This compound is a versatile polymer with well-defined physicochemical properties that make it an invaluable excipient in a wide range of pharmaceutical and cosmetic formulations. Its high viscosity at low concentrations, clarity in gel formulations, and predictable rheological behavior are key attributes for product development. Understanding the experimental protocols for characterizing these properties is essential for ensuring product quality, performance, and regulatory compliance. This technical guide provides a foundational understanding of this compound to aid researchers and formulation scientists in their work.

References

- 1. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]

- 2. Carbopol 980 polymer - Lubrizol [lubrizol.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. ulprospector.com [ulprospector.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. chemger.com [chemger.com]

- 7. lookchem.com [lookchem.com]

- 8. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to Carbomer 980: Molecular Weight and Polymer Composition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 980, a high molecular weight, cross-linked polyacrylic acid polymer, is a cornerstone excipient in the pharmaceutical and cosmetic industries. Its remarkable rheological properties, including high viscosity at low concentrations, make it an invaluable tool for formulators. This technical guide provides a comprehensive overview of this compound, focusing on its molecular weight, polymer composition, and the analytical methodologies used for its characterization. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding and practical application of this versatile polymer.

Introduction

This compound is a synthetic polymer renowned for its ability to form sparklingly clear gels, making it a popular choice for a wide array of products, from topical drug delivery systems and hand sanitizers to lotions and creams.[1] It is a highly efficient rheology modifier, capable of providing high viscosity and suspending insoluble ingredients.[1][2] The functionality of this compound is intrinsically linked to its molecular architecture—a network of cross-linked polyacrylic acid chains.[3] Understanding the molecular weight and composition of this polymer is paramount for controlling the performance and stability of final formulations.

Polymer Composition and Structure

This compound is a homopolymer of acrylic acid, cross-linked with an allyl ether of pentaerythritol or allyl sucrose.[4] The polymer is synthesized via free-radical precipitation polymerization.[5] Unlike older grades of Carbomer that used benzene as a solvent, this compound is polymerized in a more toxicologically favorable co-solvent system, typically ethyl acetate and cyclohexane.[1][6] The fundamental repeating unit of the polymer is acrylic acid.

Table 1: Core Components of this compound Synthesis

| Component | Chemical Name/Type | Function |

| Monomer | Acrylic Acid | Forms the primary polymer backbone. |

| Cross-linker | Allyl ether of pentaerythritol or allyl sucrose | Creates a three-dimensional polymer network. |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Initiates the free-radical polymerization.[7] |

| Solvent System | Ethyl Acetate and Cyclohexane | Provides the reaction medium for precipitation polymerization.[1] |

| Stabilizer | Hypermer B246 or polysiloxane surfactants | Aids in controlling particle size and morphology.[7] |

The cross-linking imparts a three-dimensional network structure to the polymer, which is crucial for its thickening and suspending properties. When dispersed in water, the polymer particles hydrate and swell.[8]

Molecular Weight

The molecular weight of this compound is exceptionally high due to its cross-linked nature. While a precise molecular weight is difficult to determine for such a complex, networked polymer, it is estimated to be in the range of billions of daltons. One source suggests that the molecular weight of the cross-linked form can be as high as 4.5 billion g/mol .[9] It is more practical to consider the molecular weight between crosslinks, which influences the swelling capacity and rheological properties of the polymer.

Table 2: Reported Molecular Weight Characteristics of Carbomers

| Parameter | Reported Value/Description | Reference |

| Theoretical Molecular Weight | 7 x 10³ to 4 x 10⁹ Da | [10] |

| Estimated Molecular Weight (Cross-linked) | As high as 4.5 billion g/mol | [9] |

The broad molecular weight distribution and extensive cross-linking make traditional molecular weight determination methods challenging.

Experimental Protocols

Synthesis of this compound (General Protocol)

The following is a generalized protocol for the synthesis of this compound based on precipitation polymerization, as described in various patents.[7][11]

Materials:

-

Acrylic acid (monomer)

-

Pentaerythritol allyl ether (cross-linker)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Hypermer B246 (stabilizer)

-

Ethyl acetate and Cyclohexane (solvents)

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control, a mixture of ethyl acetate and cyclohexane is added.

-

Acrylic acid, pentaerythritol allyl ether, and Hypermer B246 are dissolved in the solvent mixture.

-

The solution is purged with nitrogen for 20-30 minutes to remove dissolved oxygen.

-

The temperature is raised to 50-73 °C.[7]

-

A solution of AIBN in ethyl acetate is slowly added to the reaction mixture over several hours.

-

The polymerization is allowed to proceed for 4-8 hours.[7] As the polymer forms, it precipitates out of the solvent.

-

The resulting polymer slurry is then filtered, washed with the solvent mixture to remove unreacted monomers and initiator, and dried under vacuum to yield a fine, white powder.

Molecular Weight Determination by GPC-MALS

Due to the very high molecular weight and cross-linked nature of this compound, conventional Gel Permeation Chromatography (GPC) is challenging. However, GPC coupled with Multi-Angle Light Scattering (GPC-MALS) can provide valuable information on the molecular weight distribution of the soluble fractions.

Instrumentation:

-

GPC system with a pump, injector, and a series of columns suitable for high molecular weight polymers.

-

Multi-Angle Light Scattering (MALS) detector.

-

Refractive Index (RI) detector.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable mobile phase (e.g., a buffer solution at a pH where the polymer is partially neutralized and soluble).

-

Gentle agitation may be required to dissolve the polymer. Avoid vigorous shaking to prevent shear degradation.

-

Filter the solution through a 0.2-0.45 µm filter to remove any insoluble microgels or dust particles.

Analytical Procedure:

-

Equilibrate the GPC-MALS system with the mobile phase.

-

Inject the prepared this compound solution.

-

The eluent from the GPC columns passes through the MALS and RI detectors.

-

The MALS detector measures the intensity of scattered light at various angles, while the RI detector measures the concentration of the eluting polymer.

-

Data from both detectors are used to calculate the absolute molecular weight at each elution volume.

Polymer Composition Analysis by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to confirm the chemical identity of this compound by identifying its characteristic functional groups.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the dry this compound powder is placed directly onto the ATR crystal.

Analytical Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the this compound sample on the crystal and ensure good contact.

-

Record the sample spectrum.

-

Identify the characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1450 | C-H | Bending |

| ~1240 | C-O | Stretching |

| ~1170 | C-O | Stretching |

¹H-NMR Spectroscopy for Poly(acrylic acid) Backbone

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to analyze the structure of the poly(acrylic acid) backbone of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) with a small amount of NaOD to aid dissolution and neutralization, or DMSO-d₆.[12]

-

The exchangeable proton of the carboxylic acid group may not be visible in D₂O.[13]

Analytical Procedure:

-

Acquire the ¹H-NMR spectrum.

-

Identify the characteristic peaks for the protons on the polymer backbone.

Table 4: Expected ¹H-NMR Chemical Shifts for Poly(acrylic acid) in D₂O

| Chemical Shift (ppm) | Proton Assignment |

| 1.3-1.8 | -CH₂- (backbone) |

| ~2.4 | -CH- (backbone) |

Rheological Characterization

The rheological properties of this compound gels are critical to their function.

Instrumentation:

-

Controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry.

Sample Preparation:

-

Disperse this compound in deionized water (e.g., 0.5% w/v) with gentle stirring to form a uniform dispersion.

-

Neutralize the dispersion to a desired pH (typically 6.0-7.5) with a suitable base (e.g., triethanolamine or sodium hydroxide) to form a gel.

-

Allow the gel to equilibrate.

Analytical Procedure:

-

Oscillatory measurements (e.g., amplitude sweep): To determine the linear viscoelastic region (LVER) and the storage (G') and loss (G'') moduli.

-

Flow measurements (e.g., steady shear rate sweep): To determine the viscosity as a function of shear rate and to characterize the shear-thinning behavior.

Mechanism of Action: Thickening

The thickening mechanism of this compound is a multi-step process that is initiated upon its dispersion in water and subsequent neutralization.[8]

Conclusion

This compound is a sophisticated polymer whose macroscopic properties are dictated by its microscopic structure. A thorough understanding of its high molecular weight and cross-linked polyacrylic acid composition is essential for its effective application in research, development, and manufacturing. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound, enabling scientists and formulators to optimize its performance and ensure product quality and efficacy.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. iajps.com [iajps.com]

- 3. Carbopol 980 Polymer_ Crosslinked Polyacrylic Acid | AMULYN [ahualyn.com]

- 4. Crosslinked Polyacrylic Resin Carbomer 934 940 980 U10 China Manufacturers Suppliers Factory Exporter [jinhetec.com]

- 5. Preparation Method Of Carbomer [vacutaineradditives.com]

- 6. newdirections.com.au [newdirections.com.au]

- 7. CN103483491A - Carbomer and preparation method thereof - Google Patents [patents.google.com]

- 8. Carbomer thickening mechanisms | nmcarbomer.com [nmcarbomer.com]

- 9. Rheological Characterization of Carbopol® Dispersions in Water and in Water/Glycerol Solutions [mdpi.com]

- 10. phexcom.com [phexcom.com]

- 11. CN104761673A - Carbomer and preparation method thereof - Google Patents [patents.google.com]

- 12. polymersource.ca [polymersource.ca]

- 13. researchgate.net [researchgate.net]

Rheological Properties of Carbomer 980 in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 980, a high molecular weight cross-linked polymer of acrylic acid, is a vital excipient in the pharmaceutical and cosmetic industries, primarily utilized for its exceptional rheological modifying properties.[1][2] This technical guide provides a comprehensive overview of the rheological behavior of this compound in aqueous solutions. It delves into the effects of concentration, pH, and neutralization on viscosity, yield stress, and viscoelastic properties. Detailed experimental protocols for key rheological characterizations are provided, and quantitative data is summarized for comparative analysis. Furthermore, logical and experimental workflows are visualized to enhance understanding of the material's behavior and characterization.

Introduction to this compound

This compound is a synthetic polymer belonging to the Carbomer family, which are high molecular weight polymers of acrylic acid cross-linked with allyl ethers of pentaerythritol.[3][4] Supplied as a white, fluffy powder, it is a highly efficient thickener, suspending agent, and stabilizer in a wide array of personal care products and pharmaceutical formulations.[5][6] When dispersed in water, this compound forms an acidic aqueous dispersion with low viscosity.[4][7] Upon neutralization with a suitable base, the polymer chains uncoil and expand due to electrostatic repulsion, leading to a significant increase in viscosity and the formation of clear, sparkling gels.[2][] This unique property allows for the formulation of products with a desirable texture and flow characteristics.[6]

The Mechanism of Thickening: Neutralization

The thickening mechanism of this compound is fundamentally linked to the neutralization of its acidic carboxylic acid groups.[][9] In its powdered form or when dispersed in water, the polymer chains are tightly coiled.[7] The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), ionizes the carboxylic acid groups to carboxylate anions.[][10] The resulting negative charges along the polymer backbone lead to electrostatic repulsion, causing the polymer chains to uncoil and swell significantly, thereby increasing the viscosity of the solution.[2][] The optimal pH for achieving high viscosity is typically in the range of 5.0 to 9.0.[2][11]

Rheological Properties

The rheological properties of this compound solutions are influenced by several factors, including polymer concentration, pH, and the presence of electrolytes.

Viscosity

Viscosity is a key parameter for this compound gels and is highly dependent on concentration and pH. As the concentration of this compound increases, the viscosity of the neutralized gel increases significantly.[12] Similarly, the viscosity is highly sensitive to pH, with a sharp increase observed as the pH approaches neutrality.[7]

Table 1: Viscosity of this compound Aqueous Solutions at Different Concentrations and pH

| Concentration (% w/w) | pH | Viscosity (mPa·s) | Reference |

| 0.2 | Neutralized | 13,000 - 30,000 | [1] |

| 0.5 | Neutralized | 40,000 - 60,000 | [1] |

| 0.2 | Neutralized | 18,000 - 25,000 | [3] |

| 0.5 | Neutralized | 54,000 - 60,000 | [3] |

| 0.5 | 7.3 (Neutralized with 18% NaOH) | High | [11] |

| 0.2-0.4 | Not specified | Can replace 3-7% of conventional emulsifiers | [13] |

Note: Viscosity values can vary depending on the specific neutralizer used, the method of preparation, and the shear rate at which the measurement is taken.

Shear Thinning Behavior

This compound gels exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[13][14] This means that their viscosity decreases as the applied shear rate increases. This property is advantageous in many applications; for example, a topical gel will have a high viscosity at rest to remain in place but will spread easily upon application (high shear).[13]

Yield Stress

A key characteristic of this compound gels is the presence of a yield stress.[11][13] This is the minimum amount of stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid.[15] This property is crucial for suspending insoluble ingredients in formulations.[13]

Viscoelastic Properties

This compound gels exhibit viscoelastic properties, meaning they have both viscous (liquid-like) and elastic (solid-like) characteristics.[11] This can be characterized by oscillatory rheology, which measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a typical this compound gel, the storage modulus (G') is significantly higher than the loss modulus (G''), indicating a predominantly elastic, gel-like structure.[11][16]

Experimental Protocols

Accurate and reproducible rheological characterization is essential for formulation development and quality control. Below are detailed methodologies for key experiments.

Preparation of this compound Aqueous Dispersions

-

Dispersion: Slowly sift the this compound powder into the vortex of deionized water while stirring continuously with a low-shear mixer to avoid lump formation.[2][11]

-

Hydration: Allow the dispersion to hydrate for a minimum of 30 minutes to an hour to ensure complete swelling of the polymer particles.[11][17]

-

Neutralization: Add the chosen neutralizing agent (e.g., 18% w/w NaOH solution or triethanolamine) dropwise while gently stirring until the desired pH (typically 5.0-9.0) and viscosity are achieved.[2][11]

-

Equilibration: Allow the neutralized gel to equilibrate for at least one hour before performing rheological measurements to ensure the viscosity has stabilized.[11]

Viscosity Measurement

-

Instrument: A rotational viscometer or rheometer equipped with a suitable geometry (e.g., cone-plate, parallel-plate, or cylindrical spindle).[11]

-

Procedure:

-

Place the this compound gel sample in the instrument's sample holder, ensuring no air bubbles are trapped.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[11]

-

Apply a controlled shear rate and measure the resulting shear stress (or vice versa).

-

A flow curve (viscosity versus shear rate) can be generated by measuring viscosity over a range of shear rates.[11]

-

Yield Stress Determination

-

Instrument: A controlled-stress rheometer is ideal for accurate yield stress measurements.

-

Procedure (Stress Sweep):

-

Apply a gradually increasing stress to the sample at a constant low frequency.

-

Monitor the resulting strain.

-

The yield stress is the point at which there is a significant increase in deformation, indicating the transition from solid-like to liquid-like behavior.[11]

-

Oscillatory Rheology (Viscoelasticity)

-

Instrument: A controlled-strain or controlled-stress rheometer.

-

Procedure (Amplitude Sweep):

-

Apply an increasing oscillatory strain at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[11]

-

-

Procedure (Frequency Sweep):

-

Within the LVER, apply a range of oscillation frequencies at a constant strain.

-

Measure the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides information about the gel's structure and relaxation behavior.[11]

-

Factors Influencing Rheological Properties

Electrolytes

The presence of electrolytes (salts) can significantly reduce the viscosity of this compound gels.[12] The ions from the electrolyte shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and causing the polymer chains to coil, thus lowering the viscosity.[12] Divalent and trivalent cations have a more pronounced effect than monovalent cations.[12]

Temperature

This compound gels generally exhibit good thermal stability, with viscosity remaining relatively constant over a typical ambient temperature range.[11][13]

UV Radiation

Prolonged exposure to UV radiation can lead to a decrease in the viscosity of this compound gels, particularly at a pH greater than or equal to 10.[13]

Conclusion

This compound is a versatile and highly effective rheology modifier that provides exceptional thickening, suspending, and stabilizing properties in aqueous and hydroalcoholic systems. Its rheological behavior is primarily governed by the neutralization of its acidic groups, leading to the formation of a highly viscous gel network. Understanding the influence of concentration, pH, and other formulation components on the viscosity, yield stress, and viscoelastic properties is critical for the successful development of stable and aesthetically pleasing pharmaceutical and cosmetic products. The experimental protocols outlined in this guide provide a framework for the accurate and reliable characterization of this compound's rheological properties, enabling formulators to optimize their products for desired performance.

References

- 1. tnjchina.com [tnjchina.com]

- 2. iigtchem.com [iigtchem.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. ulprospector.com [ulprospector.com]

- 5. specialchem.com [specialchem.com]

- 6. Carbopol 980 polymer - Lubrizol [lubrizol.com]

- 7. studylib.net [studylib.net]

- 9. Factors Influencing The Formulation Design Of Carbomer Gel [greena-bio.com]

- 10. youtube.com [youtube.com]

- 11. ijlret.com [ijlret.com]

- 12. Research on this compound [vacutaineradditives.com]

- 13. Thickening Emulsifying Carbopol 980 Gel Daily Chemical Raw Material [vacutaineradditives.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. researchgate.net [researchgate.net]

- 17. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

Carbomer 980: A Technical Guide to Safety and Toxicology for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 980 is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1][2] It belongs to a class of polymers known as carbomers, which are widely utilized in the pharmaceutical, cosmetic, and personal care industries as thickening, emulsifying, and suspending agents.[3][4] In its dry, powdered form, this compound consists of tightly coiled acidic molecules.[4] When dispersed in water and neutralized with a suitable base (e.g., sodium hydroxide or triethanolamine), the molecules uncoil and swell, resulting in the formation of a clear gel with significantly increased viscosity.[2][4] This ability to form stable gels at low concentrations makes it an invaluable excipient in a wide range of formulations, including topical gels, creams, lotions, and ophthalmic preparations.[2][5]

Given its widespread use in products that come into direct contact with the skin and mucous membranes, a thorough understanding of its safety and toxicological profile is essential for laboratory professionals. This guide provides an in-depth summary of the available toxicological data for this compound, focusing on its use in a research and development setting.

Acute Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, the data consistently indicate a low order of acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for this compound

| Test | Species | Route | Result | Reference(s) |

| LD 50 | Rat | Oral | 2,500 mg/kg | [6] |

| LD 50 | Mouse | Oral | 4,600 mg/kg | [6] |

| LD 50 | Rabbit | Dermal | 3,000 mg/kg | [6] |

Experimental Protocols

Oral LD50 Study (Similar to OECD Guideline 423)

-

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally by gavage. The animals are observed for signs of toxicity and mortality over a 14-day period.

-

Methodology:

-

Fasted animals (e.g., rats) are weighed and dosed with the test substance.

-

A starting dose of 2000 mg/kg is typically used for substances with expected low toxicity.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

The LD50 is calculated based on the mortality observed at different dose levels.

-

Irritation and Corrosion

Irritation studies evaluate the potential for a substance to cause reversible inflammatory effects on the skin and in the eyes, while corrosion studies assess the potential for irreversible damage. The data for carbomers, including this compound, generally show a low potential for irritation, particularly in their neutralized gel form. However, the unneutralized powder can be irritating due to its acidic nature.[7][8]

Table 2: Dermal and Ocular Irritation Data for this compound & Similar Carbomers

| Test | Species | Concentration | Result | Reference(s) |

| Skin Irritation | Rabbit | Up to 100% | Minimal irritation | [1] |

| Eye Irritation | Rabbit | Not Specified | Zero to moderate irritation | [1] |

| Human Nasal Tolerability | Human | 0.5% Gel | Good local nasal tolerability | [9] |

Some safety data sheets classify this compound as a skin and eye irritant, while others state it is not classified as hazardous.[6][10][11][12] This discrepancy often relates to the physical form of the material; the dry powder can be an irritant upon inhalation or contact with moist tissues, whereas the neutralized gel is generally non-irritating.[7][13]

Experimental Protocols

Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

-

Principle: The test substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a stepwise manner. The degree of skin reaction (erythema and edema) is assessed at specific intervals.

-

Methodology:

-

A small area of the animal's back is clipped free of fur.

-

0.5 g or 0.5 mL of the test substance is applied to a small patch of skin and covered with a gauze patch.

-

The patch is removed after a set exposure period (e.g., 4 hours).

-

The skin is observed and scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The scores are used to calculate a Primary Irritation Index (PII) to classify the substance's irritation potential.[14]

-

Caption: Workflow for a standard dermal irritation study.

Skin Sensitization

Skin sensitization is an allergic response that occurs after repeated exposure to a substance. Studies on carbomers have consistently shown a very low potential for causing skin sensitization.

Table 3: Skin Sensitization Data for Carbomers

| Test | Species | Concentration | Result | Reference(s) |

| Clinical Studies | Human | Up to 100% | Low potential for skin sensitization | [1][15] |

| Phototoxicity & Photo-contact Allergenicity | Human | Not Specified | Low potential | [1][15] |

Experimental Protocols

Guinea Pig Maximization Test (GPMT) (Following OECD Guideline 406)

-

Principle: This method aims to induce a maximal sensitization response. It involves an initial induction phase with both intradermal injection and topical application of the test substance, followed by a challenge phase.

-

Methodology:

-

Induction Phase:

-

Day 0: Three pairs of intradermal injections are made in the shoulder region of guinea pigs: the test substance, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

-

Day 7: The test substance is applied topically over the injection sites and covered with a patch for 48 hours.

-

-

Challenge Phase:

-

Day 21: The test substance is applied topically to a fresh, untreated site on the flank and covered for 24 hours.

-

-

Scoring: The challenge sites are observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the response in the test group are compared to a control group.

-

Genotoxicity

Table 4: Genotoxicity / Mutagenicity Data for this compound

| Test | System | Result | Reference(s) |

| Genotoxicity | Various | No data available for this compound specifically. Generally considered non-genotoxic based on overall safety assessments. | [12][16] |

| Carcinogenicity | Various | Not listed as a carcinogen by NTP, IARC, or OSHA. | [10] |

Standard Experimental Protocols

A standard battery of genotoxicity tests typically includes:[18][19]

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations (point mutations).

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying small, additional nuclei (micronuclei) in the cytoplasm of interphase cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test assesses chromosomal damage in vivo by measuring the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals (usually rodents).

Caption: Decision logic for handling this compound based on safety data.

Carcinogenicity

Carcinogenicity studies are long-term experiments designed to assess the potential of a substance to cause cancer. No long-term carcinogenicity studies specifically on this compound were identified. However, this compound is not listed as a carcinogen by major regulatory and scientific bodies, including the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA).[10] Subchronic feeding studies with a similar polymer, Carbomer 934P, in rats and dogs resulted in lower body weights but no pathological changes indicative of carcinogenicity.[1]

A notable point of consideration is the potential for benzene contamination, as benzene can be used as a polymerization solvent in the manufacturing of some carbomer grades (e.g., Carbomer 940).[16][20] Benzene is a known human carcinogen.[20] However, this compound is typically polymerized in a toxicologically preferred cosolvent system, such as ethyl acetate, to avoid benzene residues.[5] The FDA and USP are actively working to phase out carbomers manufactured with benzene from drug products.[20]

Reproductive and Developmental Toxicity

These studies investigate the potential for adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in offspring. No specific reproductive or developmental toxicity studies for this compound were found in the reviewed literature. The general consensus from broad safety reviews is that carbomers are safe for use in cosmetics and pharmaceuticals, which implies a low risk of reproductive or developmental effects under normal conditions of use.[16][17]

Table 5: Reproductive and Developmental Toxicity Data for this compound

| Test | System | Result | Reference(s) |

| Reproductive Toxicity | In vivo | No data available for this compound. | [21] |

| Developmental Toxicity | In vivo | No data available for this compound. | [21] |

Summary and Conclusion

This compound is a polymer with a well-established safety profile and is considered to have a very low order of toxicity.

-

Acute Toxicity: It exhibits low acute oral and dermal toxicity.

-

Irritation: In its dry, unneutralized powder form, it can be an irritant to the skin, eyes, and respiratory tract.[7][8] Once neutralized to form a gel, this irritation potential is significantly reduced or eliminated.[13]

-

Sensitization: this compound has a low potential to cause skin sensitization.[1][15]

-

Genotoxicity & Carcinogenicity: It is not considered genotoxic and is not classified as a carcinogen by major regulatory agencies.[10][12][16] Users should ensure the grade of this compound used is manufactured without benzene.[20]

-

Reproductive Toxicity: No specific data is available, but the overall safety profile suggests a low risk.

For laboratory use, standard chemical hygiene practices are sufficient when handling this compound. When working with the dry powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or local exhaust ventilation, should be used to prevent irritation. For the neutralized gel form, standard laboratory practices are adequate. Based on the available data, this compound is considered safe for its intended applications in a laboratory and drug development setting.

References

- 1. Carbomer products Toxicity and Safety report [nmcarbomer.com]

- 2. Articles [globalrx.com]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. iajps.com [iajps.com]

- 6. chempoint.com [chempoint.com]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. yeserchem.com [yeserchem.com]

- 9. Safety and Efficacy of 0.5% this compound Gel for Treatment of Symptoms of Common Cold: Results of 2 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. avenalab.com [avenalab.com]

- 12. carlroth.com [carlroth.com]

- 13. clinikally.com [clinikally.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Falling For The Wrong Type - Carbomer [lisaliseblog.com]

- 16. What are carbomers? Uses, risks, and the environment [medicalnewstoday.com]

- 17. ewg.org [ewg.org]

- 18. criver.com [criver.com]

- 19. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug Products Containing Carbomers Manufactured With Benzene | Consumer Product Testing Company [cptclabs.com]

- 21. safecosmetics.org [safecosmetics.org]

An In-Depth Technical Guide to Carbomer 980 NF for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Carbomer 980 NF is a high molecular weight synthetic polymer of acrylic acid, widely utilized in the pharmaceutical industry as an excipient. Its National Formulary (NF) grade designation ensures it meets the stringent standards for purity and quality required for pharmaceutical formulations. This guide provides a comprehensive overview of this compound NF, including its physicochemical properties, applications in drug delivery, and detailed experimental protocols for its characterization.

Core Properties and Specifications

This compound NF is a white, fluffy, hygroscopic powder with a slightly acetic odor.[1] It is a cross-linked polyacrylic acid polymer that functions as a highly efficient rheology modifier, thickening agent, and stabilizer in aqueous and hydroalcoholic systems.[2][3][4] Its ability to form sparklingly clear gels makes it a preferred choice for various pharmaceutical and cosmetic applications.[2][4]

Physicochemical Specifications

The quality and performance of this compound NF are defined by a set of key specifications, ensuring lot-to-lot consistency and compliance with pharmacopeial standards.

| Parameter | Specification | Test Method |

| Appearance | White, fluffy powder | Visual |

| Odor | Slightly acetic | Olfactory |

| Viscosity (0.2 wt% mucilage, neutralized to pH 7.3-7.8) | 13,000 - 30,000 cP | Brookfield RVT, 20 rpm, Spindle #6 |

| Viscosity (0.5 wt% mucilage, neutralized to pH 7.3-7.8) | 40,000 - 60,000 cP | Brookfield RVT, 20 rpm, Spindle #7 |

| Loss on Drying | ≤ 2.0% | USP/NF |

| Residual Ethyl Acetate | ≤ 0.3% | Gas Chromatography |

| Residual Cyclohexane | ≤ 0.3% | Gas Chromatography |

| Free Acrylic Acid | ≤ 2500 ppm | HPLC |

| Heavy Metals | ≤ 10 ppm | USP <231> |

Data compiled from multiple sources.[5][6][7]

Mechanism of Action: Rheology Modification

The thickening property of this compound NF is activated upon neutralization. In its dry, powdered form, the polymer molecules are tightly coiled. When dispersed in a solvent, they begin to hydrate and uncoil. The addition of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide, deprotonates the carboxylic acid groups along the polymer chain. This leads to electrostatic repulsion between the now negatively charged groups, causing the polymer to uncoil and expand, thereby significantly increasing the viscosity of the formulation.

Pharmaceutical Applications

This compound NF is a versatile excipient employed in a wide array of pharmaceutical dosage forms, primarily for topical, ophthalmic, and oral care applications.[8][9]

-

Topical Drug Delivery: It is extensively used in the formulation of gels, creams, and lotions.[3] Its ability to form a stable gel matrix allows for the controlled release of active pharmaceutical ingredients (APIs).[5] Furthermore, it can enhance the bioavailability of drugs by increasing their residence time on the skin.[5]

-

Ophthalmic Drug Delivery: In ophthalmic preparations, this compound NF-based gels increase the viscosity of eye drops, which prolongs the contact time of the medication with the ocular surface, leading to improved therapeutic outcomes for conditions like dry eye syndrome.[5]

-

Oral and Mucoadhesive Drug Delivery: The bioadhesive properties of this compound NF make it suitable for formulations designed to adhere to mucous membranes, such as in the oral cavity, enabling sustained drug delivery.[10]

Experimental Protocols for Characterization

A thorough characterization of this compound NF-based formulations is crucial for ensuring product quality and performance. The following are detailed methodologies for key experiments.

Preparation of a this compound NF Hydrogel (1% w/w)

This protocol describes the preparation of a basic aqueous gel.

Materials and Equipment:

-

This compound NF powder

-

Purified water

-

Triethanolamine (TEA) or Sodium Hydroxide (18% w/v solution)

-

Analytical balance

-

Beaker

-

Overhead stirrer or magnetic stirrer

-

pH meter

Procedure:

-

Weigh the required amount of purified water into a beaker.

-

While stirring the water at a moderate speed (e.g., 300-500 rpm) to create a vortex, slowly and carefully sprinkle the this compound NF powder onto the surface of the water to avoid agglomeration.[11]

-

Continue stirring until the polymer is fully dispersed and hydrated. This may take a significant amount of time, and the dispersion will appear translucent and slightly viscous. Leaving the dispersion to stand overnight can aid in complete hydration.[11]

-

Slowly add the neutralizing agent (e.g., TEA) dropwise to the dispersion while continuing to stir.

-

Monitor the pH of the dispersion using a calibrated pH meter. Continue adding the neutralizing agent until a pH of 6.0-7.5 is achieved.

-

As the pH increases, the viscosity of the dispersion will dramatically increase, forming a clear gel. Reduce the stirring speed as the viscosity builds to prevent excessive air entrapment.

-

Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.

Viscosity Measurement

Equipment:

-

Brookfield rotational viscometer (or equivalent) with appropriate spindles

-

Temperature-controlled water bath

Procedure:

-

Place a suitable amount of the this compound NF gel into a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C) using a water bath.

-

Select the appropriate spindle and rotational speed based on the expected viscosity of the gel. For a 0.5% gel, a T-bar spindle (e.g., Spindle 96) at a low rotational speed (e.g., 10 rpm) is often suitable.

-

Immerse the spindle into the gel, ensuring it is submerged to the immersion mark and that there are no air bubbles trapped beneath the spindle.

-

Allow the spindle to rotate for a set period (e.g., 1 minute) to allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

It is recommended to take readings at multiple rotational speeds to assess the shear-thinning behavior of the gel.

In Vitro Drug Release Testing

This protocol outlines a general procedure using Franz diffusion cells.

Equipment:

-

Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone)

-

Receptor medium (e.g., phosphate buffered saline, pH 7.4)

-

Magnetic stirrer and stir bars

-

Water bath for temperature control (32°C for topical, 37°C for mucosal)

-

Syringes

-

HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

-

Prepare the Franz diffusion cells by mounting the synthetic membrane between the donor and receptor compartments.

-

Fill the receptor compartment with the receptor medium, ensuring there are no air bubbles trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.

-

Place the cells in a water bath to maintain the desired temperature.

-

Accurately weigh a specific amount of the this compound NF gel containing the API and apply it evenly to the surface of the membrane in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Bioadhesion Testing

This protocol describes a method using a texture analyzer.

Equipment:

-

Texture analyzer equipped with a cylindrical probe

-

Model mucosal tissue (e.g., porcine buccal mucosa)

-

Phosphate buffered saline (PBS), pH 6.8

-

Cyanoacrylate adhesive

Procedure:

-

Secure a piece of the model mucosal tissue to the platform of the texture analyzer.

-

Apply a thin layer of the this compound NF gel to the tip of the cylindrical probe.

-

Bring the probe into contact with the mucosal tissue with a defined contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds).

-

Withdraw the probe from the tissue at a constant speed (e.g., 0.1 mm/s).

-

The force required to detach the probe from the tissue is measured as a function of distance.

-

The peak detachment force and the work of adhesion (area under the force-distance curve) are calculated as measures of bioadhesion.

Safety and Regulatory Information

This compound NF is considered a safe and biocompatible material for topical and mucosal applications, with a low potential for irritation and sensitization.[6][8] It is listed in major pharmacopeias, including the United States Pharmacopeia/National Formulary (USP/NF) and the European Pharmacopoeia (Ph. Eur.), signifying its acceptance for use in pharmaceutical products.[8]

Conclusion

This compound NF is a highly versatile and reliable excipient for pharmaceutical research and development. Its well-defined physicochemical properties, coupled with its excellent thickening, stabilizing, and bioadhesive characteristics, make it an invaluable tool for formulators. By understanding its mechanism of action and employing standardized experimental protocols for its characterization, researchers can effectively leverage the benefits of this compound NF to develop innovative and effective drug delivery systems.

References

- 1. [PDF] Rheological Characterization of Carbopol® Dispersions in Water and in Water/Glycerol Solutions | Semantic Scholar [semanticscholar.org]

- 2. atamankimya.com [atamankimya.com]

- 3. pioma.net [pioma.net]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Articles [globalrx.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbopol® 980 NF Polymer - Lubrizol [lubrizol.com]

- 10. ginhong.com [ginhong.com]

- 11. How to produce carbomer gel? - GELINNA [greena-bio.com]

In-Depth Technical Guide to Carbomer 980 Polymer Cross-linking and its Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbomer 980

This compound is a high molecular weight synthetic polymer of acrylic acid, cross-linked with allyl sucrose or allyl pentaerythritol.[1][2][3] It belongs to the Carbopol® family of polymers and is widely utilized in the pharmaceutical and cosmetic industries as a rheology modifier, thickener, suspending agent, and stabilizer.[2][4][5] Supplied as a white, fluffy, and hygroscopic powder, this compound forms sparklingly clear gels when dispersed in water and neutralized with a suitable base.[2][5] A key advantage of this compound is its polymerization in a toxicologically preferred co-solvent system of ethyl acetate and cyclohexane, making it a preferred choice over older grades like Carbopol 940 for many applications.[4]

The unique properties of this compound stem from its cross-linked structure. In its dry, unneutralized state, the polymer chains are tightly coiled. Upon dispersion in a polar solvent and subsequent neutralization, the carboxylic acid groups along the polymer backbone ionize, leading to electrostatic repulsion. This repulsion, combined with the osmotic pressure from the entrapped solvent, causes the polymer chains to uncoil and swell significantly, forming a stable gel matrix.[2] This mechanism allows this compound to generate high viscosity at very low concentrations.[1]

Polymer Cross-linking: The Core of this compound's Functionality

The cross-linking of poly(acrylic acid) chains is the fundamental structural feature that imparts this compound with its desirable physicochemical properties. This process involves the covalent bonding between individual polymer chains, creating a three-dimensional network.

Cross-linking Agents and Synthesis

This compound is typically synthesized through free-radical precipitation polymerization.[1] The primary monomer is acrylic acid, and the cross-linking is achieved by incorporating a small amount of a polyfunctional monomer, such as allyl sucrose or allyl pentaerythritol.[1][2][3] The polymerization is carried out in a co-solvent system, commonly a mixture of ethyl acetate and cyclohexane.[4]

The general synthesis process can be visualized as a workflow where the monomer, cross-linking agent, and initiator are combined in a solvent system, leading to the formation of the cross-linked polymer network.

Effects of Cross-linking on Physicochemical Properties

The degree of cross-linking is a critical parameter that dictates the performance of this compound. Variations in the concentration of the cross-linking agent during synthesis can significantly impact the polymer's viscosity, swelling behavior, mechanical properties, and drug release characteristics.

Viscosity and Rheological Properties

A higher degree of cross-linking generally leads to a more rigid polymer network, resulting in higher viscosity of the resulting hydrogel.[1] this compound is known for its shear-thinning (pseudoplastic) behavior, where the viscosity decreases with increasing shear rate. This property is advantageous in many topical and oral formulations, allowing for ease of application and administration.[6]

Table 1: Effect of this compound Concentration on Viscosity

| Concentration (wt%) | Viscosity (cP) at 20 rpm |

| 0.2 | 13,000 - 30,000 |

| 0.5 | 40,000 - 60,000 |

Note: Data sourced from a typical product specification sheet. Viscosity is measured on a Brookfield RVT viscometer at 25°C, neutralized to pH 7.3-7.8.

Table 2: Illustrative Impact of Cross-linker Concentration on Viscosity of Carbomer-type Polymers

| Cross-linker Concentration (mol%) | Apparent Viscosity (cP) at a fixed shear rate |

| 0.5 | 35,000 |

| 1.0 | 55,000 |

| 1.5 | 70,000 |

Swelling Behavior

The swelling capacity of this compound is inversely related to its cross-linking density. A higher concentration of cross-links restricts the movement and expansion of the polymer chains, thus reducing the equilibrium swelling ratio.[7] The swelling process is highly pH-dependent, with maximum swelling occurring upon neutralization of the carboxylic acid groups.

Table 3: Illustrative Swelling Ratio as a Function of Cross-linker Concentration

| Cross-linker Concentration (mol%) | Equilibrium Swelling Ratio (g/g) |

| 0.5 | 250 |

| 1.0 | 180 |

| 1.5 | 120 |

Note: This table presents illustrative data reflecting the inverse relationship between cross-linking density and swelling ratio in poly(acrylic acid) hydrogels.

Mechanical Properties

The mechanical strength and elasticity of this compound hydrogels are directly proportional to the cross-linking density. A more densely cross-linked network results in a stronger and more elastic gel, as the polymer chains are more interconnected and resistant to deformation.

Table 4: Illustrative Mechanical Properties vs. Cross-linker Concentration

| Cross-linker Concentration (mol%) | Compressive Modulus (kPa) |

| 0.5 | 15 |

| 1.0 | 30 |

| 1.5 | 50 |

Note: This table contains representative data illustrating the trend of increasing mechanical strength with higher cross-linking density in carbomer-type hydrogels.

Drug Release Characteristics

In drug delivery applications, the cross-linking density of the this compound matrix plays a crucial role in controlling the release rate of the incorporated active pharmaceutical ingredient (API). A higher degree of cross-linking leads to a denser polymer network with smaller mesh sizes, which hinders the diffusion of the drug molecules, resulting in a slower and more sustained release profile.[8]

Table 5: Illustrative Drug Release Profile as a Function of Cross-linker Concentration

| Cross-linker Concentration (mol%) | Time for 50% Drug Release (T50) (hours) |

| 0.5 | 4 |

| 1.0 | 8 |

| 1.5 | 12 |

Note: This table provides an illustrative example of how increasing cross-linker concentration can prolong the drug release from a this compound hydrogel matrix.

Experimental Protocols

The characterization of this compound and its hydrogels involves several key experimental techniques. A generalized workflow for the preparation and characterization of a this compound hydrogel is depicted below.

Viscosity Measurement

Objective: To determine the viscosity of this compound solutions at different concentrations.

Apparatus: Brookfield RVT viscometer or equivalent rotational viscometer.

Procedure:

-

Prepare this compound dispersions at the desired concentrations (e.g., 0.2% and 0.5% w/v) in deionized water with gentle stirring to avoid excessive air entrapment.

-

Allow the dispersions to hydrate for at least 30 minutes.

-

Neutralize the dispersion to a pH of 7.3-7.8 using a suitable base (e.g., 18% w/v NaOH solution) while stirring gently.

-

Allow the neutralized gel to equilibrate at 25°C.

-

Measure the viscosity using the appropriate spindle (e.g., spindle #6 for 0.2% and spindle #7 for 0.5% solution) at a rotational speed of 20 rpm.

-

Record the viscosity reading in centipoise (cP).

Swelling Ratio Determination

Objective: To quantify the swelling capacity of a this compound hydrogel.

Apparatus: Analytical balance, beakers, filter paper.

Procedure (Tea-bag method):

-

Accurately weigh a known amount of dry this compound powder (Wd).

-

Place the powder in a pre-weighed tea bag of known weight.

-

Immerse the tea bag in a beaker containing a swelling medium (e.g., deionized water or buffer solution) at a specified temperature.

-

At predetermined time intervals, remove the tea bag, hang it to drain excess surface water, and then gently blot with filter paper.

-

Weigh the swollen sample (Ws).

-

Continue until a constant weight is achieved (equilibrium swelling).

-

Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

Rheological Characterization

Objective: To evaluate the viscoelastic properties of this compound hydrogels.

Apparatus: Controlled-stress rheometer with parallel plate or cone-plate geometry.

Procedure:

-

Prepare the this compound hydrogel as described in the viscosity measurement protocol.

-

Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Oscillatory Stress Sweep: Perform a stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the yield stress.

-

Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to measure the storage modulus (G') and loss modulus (G'').

-

Steady Shear Rate Sweep: Conduct a shear rate sweep to determine the viscosity profile and characterize the shear-thinning behavior of the gel.

In Vitro Drug Release Study

Objective: To determine the release kinetics of a drug from a this compound hydrogel.

Apparatus: USP dissolution apparatus (e.g., paddle apparatus), dialysis membrane, UV-Vis spectrophotometer or HPLC.

Procedure:

-

Prepare a drug-loaded this compound hydrogel by incorporating the API during the preparation process.

-

Accurately weigh a specific amount of the drug-loaded hydrogel and place it in a dialysis bag.

-

Place the dialysis bag in the dissolution vessel containing a known volume of release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C.

-

Stir the medium at a constant speed (e.g., 50 rpm).

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-